![molecular formula C27H34N2O6 B6291820 Fmoc-L-Asu(NH-OtBu)-OH CAS No. 2307603-50-3](/img/structure/B6291820.png)
Fmoc-L-Asu(NH-OtBu)-OH
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Overview
Description
Fmoc-L-Asu(NH-OtBu)-OH, also known as Fmoc-L-Asparagine(NH-O-tert-Butyl)-OH, is a synthetic amino acid used in peptide synthesis and bioconjugation. Fmoc-L-Asu is an important building block for peptide synthesis and has been used to create a variety of peptides for scientific research. It is also used in bioconjugation to form covalent bonds between molecules due to its ability to react with various functional groups.
Scientific Research Applications
Fmoc-L-Asu(NH-OtBu)-OH is used in a variety of scientific research applications. It is used to synthesize peptides for structure-activity relationship studies, drug discovery and development, and protein engineering. It is also used in bioconjugation to form covalent bonds between molecules. Fmoc-L-Asu(NH-OtBu)-OH can be used to link proteins, nucleic acids, carbohydrates, and other molecules together.
Mechanism of Action
Fmoc-L-Asu(NH-OtBu)-OH is an amino acid and has the ability to react with various functional groups. This allows it to form covalent bonds with other molecules. It is also able to form hydrogen bonds with other molecules, which is important for the formation of peptides.
Biochemical and Physiological Effects
Fmoc-L-Asu(NH-OtBu)-OH has no known biochemical and physiological effects as it is a synthetic amino acid. It is used in scientific research applications and bioconjugation, but is not used as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
Fmoc-L-Asu(NH-OtBu)-OH has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, making it a convenient building block for peptide synthesis. It is also able to form covalent bonds with other molecules, which is important for bioconjugation. However, Fmoc-L-Asu(NH-OtBu)-OH is not as stable as other amino acids and can be easily hydrolyzed.
Future Directions
There are several future directions for Fmoc-L-Asu(NH-OtBu)-OH. One potential direction is to explore the possibility of using it as a therapeutic agent. Another potential direction is to explore new synthesis methods to make the molecule more stable. Additionally, research could be conducted to explore new applications for Fmoc-L-Asu(NH-OtBu)-OH in scientific research and bioconjugation. Finally, research could be conducted to explore the potential side effects of Fmoc-L-Asu(NH-OtBu)-OH.
Synthesis Methods
Fmoc-L-Asu(NH-OtBu)-OH is synthesized through a two-step process. First, the Fmoc group is attached to the side chain of the amino acid. The Fmoc group is then deprotected with piperidine to form the desired product. The Fmoc-L-Asu(NH-OtBu)-OH molecule is then purified and isolated through a combination of chromatography and recrystallization.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGSICFVMPORG-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)ONC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Asu(NH-OtBu)-OH |
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